borapetoside A

Description

Structure

3D Structure

Properties

CAS No. |

100202-29-7 |

|---|---|

Molecular Formula |

C26H34O12 |

Molecular Weight |

538.5 g/mol |

IUPAC Name |

(1S,2S,4S,7R,9S,12S,13S,16S)-4-(furan-3-yl)-12-hydroxy-2,16-dimethyl-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione |

InChI |

InChI=1S/C26H34O12/c1-24-8-13(11-5-6-34-10-11)35-21(31)12(24)7-17-25(2)15(24)3-4-16(26(25,33)23(32)38-17)37-22-20(30)19(29)18(28)14(9-27)36-22/h5-6,10,12-20,22,27-30,33H,3-4,7-9H2,1-2H3/t12-,13-,14+,15-,16-,17-,18+,19-,20+,22-,24+,25-,26-/m0/s1 |

InChI Key |

GCXIISSOWSXMCD-MZYRCUENSA-N |

SMILES |

CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |

Isomeric SMILES |

C[C@@]12C[C@H](OC(=O)[C@@H]1C[C@H]3[C@@]4([C@H]2CC[C@@H]([C@@]4(C(=O)O3)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C6=COC=C6 |

Canonical SMILES |

CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |

Synonyms |

borapetoside A |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Borapetoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside A, a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa, has garnered significant interest for its notable hypoglycemic properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, crucial for understanding its biological activity and for guiding future drug development efforts. This document details the precise molecular architecture, including the critical stereochemical configurations that govern its therapeutic effects. Furthermore, it outlines the experimental methodologies for its isolation and structure elucidation and presents its known mechanism of action through signaling pathway diagrams.

Chemical Structure and Properties

This compound is a complex natural product with the molecular formula C₂₆H₃₄O₁₂. Its structure is characterized by a cis-fused clerodane diterpenoid core, a furan ring, a lactone bridge, and a β-D-glucopyranosyl moiety. The systematic IUPAC name for this compound is (1S,2S,4S,7R,9S,12S,13S,16S)-4-(furan-3-yl)-12-hydroxy-2,16-dimethyl-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadecane-6,11-dione.

The key structural features include:

-

Clerodane Diterpenoid Skeleton: A bicyclic system that forms the core of the molecule.

-

Furan Moiety: A five-membered aromatic heterocycle attached to the decalin ring system.

-

Lactone Formation: A crucial structural element formed between C-4 and C-6.

-

Glycosylation: A glucose unit attached at the C-3 position.

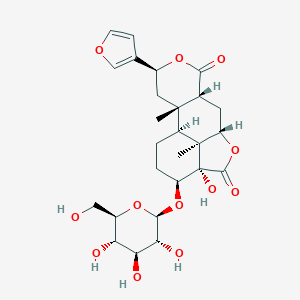

The chemical structure of this compound is depicted in the following diagram:

Stereochemistry: The Key to Biological Activity

The stereochemistry of this compound is a critical determinant of its hypoglycemic activity. The molecule possesses multiple chiral centers, with the absolute configuration at C-8 being of particular importance.

Comparison with its isomers, borapetoside B and C, reveals that the 8R-chirality is essential for the potent glucose-lowering effects. Borapetoside B, which has an 8S-configuration, is inactive. This highlights the strict stereochemical requirements for the biological target interaction. The location of the glycosidic linkage at C-3 and the presence of the lactone ring are also considered significant for its potent hypoglycemic action when compared to other related compounds.[1]

Quantitative Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. The following tables summarize the ¹H and ¹³C NMR spectral data, which are fundamental for the structural confirmation and characterization of this compound. The spectroscopic assignments for this compound were revised by Choudhary et al. (2010).[2]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 2.15 | m | |

| 2 | 1.85 | m | |

| 3 | 4.10 | d | 7.8 |

| 4 | 3.15 | d | 7.8 |

| 6α | 4.80 | d | 12.5 |

| 6β | 4.65 | d | 12.5 |

| 7 | 2.50 | m | |

| 8 | 1.90 | m | |

| 10 | 2.20 | m | |

| 11 | 2.90 | m | |

| 12 | 4.95 | s | |

| 14 | 6.35 | s | |

| 15 | 7.40 | s | |

| 16 | 7.42 | s | |

| 17-CH₃ | 1.10 | s | |

| 18-CH₃ | 0.95 | d | 6.5 |

| 1' | 4.50 | d | 7.5 |

| 2' | 3.25 | m | |

| 3' | 3.40 | m | |

| 4' | 3.35 | m | |

| 5' | 3.30 | m | |

| 6'a | 3.80 | dd | 12.0, 2.0 |

| 6'b | 3.65 | dd | 12.0, 5.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| 1 | 35.5 |

| 2 | 28.0 |

| 3 | 78.5 |

| 4 | 45.0 |

| 5 | 135.0 |

| 6 | 70.0 |

| 7 | 38.0 |

| 8 | 40.0 |

| 9 | 125.0 |

| 10 | 42.0 |

| 11 | 175.0 |

| 12 | 108.0 |

| 13 | 143.0 |

| 14 | 110.0 |

| 15 | 140.0 |

| 16 | 141.0 |

| 17-CH₃ | 25.0 |

| 18-CH₃ | 18.0 |

| 1' | 102.0 |

| 2' | 75.0 |

| 3' | 78.0 |

| 4' | 71.5 |

| 5' | 77.5 |

| 6' | 62.5 |

Experimental Protocols

Isolation of this compound

The following is a representative protocol for the isolation of this compound from Tinospora crispa:

-

Extraction: The air-dried and powdered stems of Tinospora crispa are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

Column Chromatography: The DCM and EtOAc fractions, which are rich in diterpenoids, are subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

-

Purification: The fractions containing this compound are further purified by repeated column chromatography or by using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of this compound is determined through a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

1D NMR Spectroscopy (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

-

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete connectivity of the carbon and proton framework of the molecule, including the stereochemistry.

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive evidence for the absolute stereochemistry of the molecule.

Mechanism of Hypoglycemic Action

The hypoglycemic effects of this compound are mediated through both insulin-dependent and insulin-independent pathways. It has been shown to increase glucose utilization in peripheral tissues, reduce hepatic gluconeogenesis, and activate the insulin signaling pathway.

A key molecular action of this compound is the reversal of the elevated protein expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.

Conclusion

This compound is a structurally complex and biologically active natural product with significant potential for the development of new antidiabetic agents. Its intricate chemical structure and, most importantly, its specific stereochemistry are directly linked to its potent hypoglycemic activity. The detailed understanding of its structure, provided by advanced spectroscopic techniques, and the elucidation of its mechanism of action are crucial for the rational design of novel therapeutics based on this promising natural scaffold. This guide provides the foundational chemical and biological information necessary for researchers and drug development professionals to advance the study and application of this compound.

References

An In-depth Examination of Clerodane Diterpenes from Tinospora crispa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of borapetoside A and its related clerodane diterpenoid glycosides, primarily isolated from the medicinal plant Tinospora crispa. This document consolidates current knowledge on their biological activities, mechanisms of action, and relevant experimental methodologies to support ongoing research and drug discovery efforts in metabolic and inflammatory diseases.

Core Compounds and Biological Activity

This compound belongs to the clerodane class of furanoditerpene glycosides. These compounds, along with related structures such as borapetosides B, C, and E, are recognized as some of the principal bioactive constituents of Tinospora crispa, a plant with a long history of use in traditional medicine for conditions like diabetes and inflammation. The core biological activities of these compounds are primarily centered on glucose metabolism, with emerging evidence of their anti-inflammatory and cytotoxic potential.

Chemical Structures

The chemical structures of key borapetoside compounds are presented below. The stereochemistry, particularly at the C-8 position, and the nature of the glycosidic linkages are crucial for their biological activity. For instance, borapetosides A and C possess an 8R-chirality, which is associated with their hypoglycemic effects, whereas borapetoside B, with an 8S-chirality, is inactive in this regard.

-

This compound: C₂₆H₃₄O₁₂

-

Borapetoside B: C₂₆H₃₄O₁₂

-

Borapetoside C: C₂₆H₃₄O₁₁

-

Borapetoside E: C₂₇H₃₆O₁₂

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds. This data is crucial for comparing the potency and efficacy of these diterpenoid glycosides.

Table 1: Anti-hyperglycemic and Related Activities

| Compound | Assay | System | Key Findings | IC₅₀ / EC₅₀ | Reference |

| This compound | α-Glucosidase Inhibition | in vitro | Potent inhibition of α-glucosidase, suggesting a mechanism for reducing postprandial hyperglycemia. | 1.09 nM | [1] |

| Borapetoside C | α-Glucosidase Inhibition | in vitro | Strong inhibition of α-glucosidase. | 0.0527 mg/mL | |

| Borapetoside C | Insulin Receptor Phosphorylation | T1DM Mice Liver | Continuous treatment (5 mg/kg, twice daily for 7 days) increased phosphorylation of the insulin receptor (IR) and protein kinase B (Akt). | Data not available | [2] |

| Borapetoside E | Hyperglycemia Improvement | High-Fat Diet-Induced Obese Mice | Markedly improved hyperglycemia and insulin resistance, comparable or better than metformin. | Data not available |

Table 2: Cytotoxicity Data

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the hypoglycemic effects of borapetosides involves the potentiation of the insulin signaling pathway. There is also a theoretical basis for their involvement in modulating inflammatory pathways such as NF-κB, given the traditional use of Tinospora crispa for inflammatory conditions.

Insulin Signaling Pathway

Borapetosides, particularly borapetoside C, have been shown to enhance insulin sensitivity by modulating key components of the insulin signaling cascade.[2] This includes increasing the phosphorylation of the insulin receptor (IR) and the downstream protein kinase B (Akt), which in turn promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into skeletal muscle and adipose tissues. Furthermore, these compounds can increase the expression of glucose transporter 2 (GLUT2) in the liver.[2]

Caption: Insulin signaling pathway enhanced by Borapetoside C.

NF-κB Signaling Pathway

While direct evidence for this compound or its analogues inhibiting the NF-κB pathway is currently lacking, the anti-inflammatory properties of Tinospora crispa extracts suggest that its constituent diterpenoids may play a role. The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. The pathway is typically activated by stimuli such as lipopolysaccharide (LPS), leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB heterodimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Caption: General NF-κB signaling pathway and potential inhibition points.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on these compounds.

In Vitro Glucose Uptake Assay (C2C12 Myotubes)

This protocol describes the measurement of glucose uptake in differentiated C2C12 skeletal muscle cells.

1. Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Once cells reach 70-80% confluency, induce differentiation by switching to DMEM with 2% horse serum for 4-6 days.

2. Glucose Uptake Assay:

-

Serum-starve the differentiated myotubes overnight.

-

Wash the cells with Krebs-Ringer-Phosphate (KRP) buffer.

-

Incubate the cells in KRP buffer containing 0.1% BSA for 30 minutes at 37°C.

-

Treat the cells with various concentrations of borapetosides or control compounds for 30 minutes at 37°C.

-

Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10-30 minutes at 37°C.

-

Terminate glucose uptake by washing the cells three times with ice-cold KRP buffer.

-

Lyse the cells with 0.1 M NaOH.

-

Measure the radioactivity of the cell lysates using a scintillation counter.

-

Normalize the glucose uptake to the total protein content of each sample.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines the procedure for assessing in vivo glucose tolerance in a mouse model.

1. Animal Preparation:

-

Use mice (e.g., C57BL/6J) fasted overnight (12-16 hours) with free access to water.

-

Record the baseline blood glucose level from a tail vein blood sample using a glucometer.

2. Glucose Administration and Monitoring:

-

Administer a 20% glucose solution orally via gavage at a dose of 2 g/kg body weight.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Borapetosides or vehicle control can be administered intraperitoneally or orally at a specified time before the glucose challenge.

3. Data Analysis:

-

Plot the blood glucose concentration over time for each group.

-

Calculate the area under the curve (AUC) to quantify the glucose tolerance.

Cytotoxicity (MTT) Assay

This protocol provides a method for assessing the cytotoxic effects of borapetosides on cell viability.

1. Cell Seeding:

-

Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of the borapetoside compounds for 24, 48, or 72 hours. Include a vehicle control.

3. MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.

4. Formazan Solubilization and Measurement:

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot for Insulin Receptor Phosphorylation

This protocol details the detection of changes in protein phosphorylation by western blotting.

1. Cell Lysis and Protein Quantification:

-

Treat cells with borapetosides and/or insulin for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to normalize the data.

Conclusion and Future Directions

This compound and its related diterpenoid glycosides from Tinospora crispa represent a promising class of natural products with significant potential for the development of novel therapeutics for metabolic disorders. Their demonstrated effects on insulin signaling and glucose metabolism provide a strong foundation for further investigation.

Future research should focus on several key areas:

-

Comprehensive Quantitative Analysis: A systematic evaluation of the structure-activity relationship of a wider range of borapetoside analogues is needed to identify the most potent and selective compounds.

-

Mechanism of Action: While the role of the insulin signaling pathway is established, the direct molecular targets of borapetosides remain to be elucidated.

-

Anti-inflammatory and Cytotoxic Potential: The anti-inflammatory and cytotoxic activities of these compounds are underexplored. Quantitative studies are required to determine their efficacy and potential for development as anti-inflammatory or anti-cancer agents, including a direct investigation of their effects on the NF-κB pathway.

-

Pharmacokinetics and Safety: In-depth pharmacokinetic and toxicological studies are essential to assess the drug-like properties and safety profiles of these compounds for potential clinical applications.

This technical guide serves as a foundational resource to aid researchers in navigating the current landscape of borapetoside research and to stimulate further exploration into their therapeutic potential.

References

Borapetoside A: A Technical Whitepaper on its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside A, a clerodane diterpenoid glycoside isolated from Tinospora crispa, represents a compelling intersection of traditional medicine and modern pharmacological research. For centuries, T. crispa has been a cornerstone of traditional healing systems in Southeast Asia, employed for a wide range of ailments including fever, inflammation, and notably, diabetes.[1][2] Scientific inquiry into the ethnobotanical uses of this plant has identified this compound as a key bioactive constituent, demonstrating significant hypoglycemic properties. This technical guide provides an in-depth analysis of the role of this compound, summarizing the quantitative data from key studies, detailing experimental protocols for its investigation, and visualizing its molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.

Traditional Medicine Perspective

Tinospora crispa, known colloquially as "Makabuhai" or "Patawali," has a long and rich history of use in the traditional medicine systems of Malaysia, Indonesia, Thailand, and the Philippines.[1][2][3][4] The stems of the plant are most commonly used, often prepared as a decoction or infusion.[3][4] Traditional applications are diverse, encompassing the treatment of:

-

Metabolic Disorders: Primarily for managing high blood sugar in diabetic patients.[1][5]

-

Inflammatory Conditions: Including rheumatism and internal inflammation.[1][2]

-

Infectious Diseases: Used as a remedy for fever, malaria, and scabies.[1][2]

-

Gastrointestinal Issues: To treat jaundice and urinary disorders.[1][2]

The bitter taste of the plant is a well-known characteristic, and it is this bitterness that is often associated with its therapeutic properties in traditional knowledge systems. The isolation and scientific validation of compounds like this compound from T. crispa provide a molecular basis for these long-held empirical observations.

Quantitative Data Summary

The hypoglycemic effects of this compound have been quantified in several key preclinical studies. The following tables summarize the available data, providing a clear comparison of its efficacy in various experimental models.

| In Vitro Model | Assay | Parameter | Result | Reference |

| C2C12 Skeletal Muscle Cells | Glycogen Synthesis | Glycogen Content | Concentration-dependent increase | Ruan et al., 2013 |

| Hep3B Hepatocellular Carcinoma Cells | Glycogen Synthesis | Glycogen Content | Concentration-dependent increase | Ruan et al., 2013 |

| In Vivo Model | Parameter Measured | Treatment | Outcome | Reference |

| Normal Mice | Plasma Glucose | This compound | Dose-dependent decrease | Ruan et al., 2013 |

| Type 1 Diabetic Mice (STZ-induced) | Plasma Glucose | This compound | Dose-dependent decrease | Ruan et al., 2013 |

| Type 2 Diabetic Mice (Diet-induced) | Plasma Glucose | This compound | Dose-dependent decrease | Ruan et al., 2013 |

| Type 1 Diabetic Mice (STZ-induced) | Plasma Insulin | This compound | No significant change | Ruan et al., 2013 |

| Type 2 Diabetic Mice (Diet-induced) | Plasma Insulin | This compound | Increased | Ruan et al., 2013 |

| Type 1 Diabetic Mice (STZ-induced) | PEPCK Protein Expression (Liver) | This compound (twice daily for 7 days) | Reversed the elevated expression | Ruan et al., 2013 |

Experimental Protocols

In Vitro Glycogen Synthesis Assay

Objective: To determine the effect of this compound on glycogen synthesis in C2C12 skeletal muscle cells and Hep3B liver cells.

Methodology:

-

Cell Culture: C2C12 myoblasts are differentiated into myotubes by incubation in DMEM containing 2% horse serum for 4-6 days. Hep3B cells are cultured in DMEM with 10% fetal bovine serum.

-

Treatment: Differentiated C2C12 myotubes or Hep3B cells are incubated with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Glycogen Assay:

-

Cells are washed with PBS and lysed.

-

The cell lysate is treated with amyloglucosidase to digest glycogen to glucose.

-

The resulting glucose concentration is measured using a glucose oxidase-peroxidase based assay kit.

-

Total protein content is determined using a BCA protein assay kit for normalization.

-

Glycogen content is expressed as µg of glucose per mg of protein.

-

In Vivo Hypoglycemic Activity Assessment

Objective: To evaluate the effect of this compound on blood glucose levels in normal and diabetic mouse models.

Methodology:

-

Animal Models:

-

Normal Mice: Healthy ICR mice are used.

-

Type 1 Diabetes Model: Diabetes is induced in ICR mice by a single intraperitoneal injection of streptozotocin (STZ) in citrate buffer.

-

Type 2 Diabetes Model: Diabetes is induced in ICR mice through a high-fat diet for several weeks to induce insulin resistance.

-

-

Treatment:

-

Animals are fasted overnight prior to the experiment.

-

A baseline blood glucose measurement is taken from the tail vein.

-

This compound is administered orally or via intraperitoneal injection at various doses.

-

Blood glucose levels are monitored at regular intervals (e.g., 0, 30, 60, 120, and 180 minutes) post-administration.

-

-

Data Analysis: The percentage change in blood glucose from baseline is calculated for each treatment group and compared to a vehicle control group.

Signaling Pathways and Mechanisms of Action

This compound exerts its hypoglycemic effects through a multi-pronged mechanism, influencing both insulin-dependent and insulin-independent pathways.

Insulin Signaling Pathway

This compound has been shown to activate key components of the insulin signaling cascade, leading to increased glucose uptake and utilization in peripheral tissues.[6][7]

Caption: this compound activates the insulin signaling pathway.

Hepatic Gluconeogenesis Inhibition

In the liver, this compound contributes to lowering blood glucose by inhibiting gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. It achieves this by reducing the expression of a key gluconeogenic enzyme, Phosphoenolpyruvate Carboxykinase (PEPCK).[6][7]

Caption: this compound inhibits hepatic gluconeogenesis.

Experimental Workflow for Mechanism of Action Studies

The following diagram outlines a typical experimental workflow to investigate the molecular mechanisms of this compound.

Caption: Workflow for investigating this compound's mechanism.

Conclusion and Future Directions

This compound, a natural product with a strong foundation in traditional medicine, presents a promising avenue for the development of novel anti-diabetic therapeutics. The evidence to date strongly supports its hypoglycemic activity, mediated through the potentiation of insulin signaling and the suppression of hepatic glucose production.

For drug development professionals, this compound offers a lead compound with a favorable preclinical profile. Future research should focus on:

-

Pharmacokinetic and Toxicological Studies: To establish a comprehensive safety and dosing profile for clinical trials.

-

Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure of this compound for enhanced efficacy and bioavailability.

-

Clinical Trials: To validate the preclinical findings in human subjects with type 2 diabetes.

The continued investigation of this compound exemplifies the value of integrating traditional knowledge with modern scientific methodologies in the quest for new and effective medicines.

References

- 1. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]

- 3. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects | Semantic Scholar [semanticscholar.org]

- 4. (PDF) Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects. (2016) | Waqas Ahmad | 142 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Hypoglycemic action of this compound from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Preliminary Hypoglycemic Effects of Borapetoside A

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the initial research into the hypoglycemic properties of borapetoside A, a diterpenoid isolated from the plant Tinospora crispa. The guide synthesizes findings from key studies, focusing on its mechanisms of action, experimental validation, and quantitative outcomes.

Executive Summary

This compound has emerged as a compound of interest in diabetes research due to its demonstrated hypoglycemic effects in both in vitro and in vivo models.[1][2][3] Derived from Tinospora crispa, a plant with a history of use in traditional medicine for diabetes management, this molecule exhibits a dual mechanism of action.[4] It operates through both insulin-dependent and insulin-independent pathways to achieve glucose homeostasis.[1][2][3] The primary modes of action include enhancing glucose utilization in peripheral tissues, reducing hepatic gluconeogenesis, and activating key insulin signaling pathways.[1][2][3] This whitepaper consolidates the foundational data, experimental protocols, and known signaling cascades associated with this compound's glucose-lowering capabilities.

Mechanism of Action: A Dual-Pronged Approach

The hypoglycemic activity of this compound is not attributed to a single mechanism but rather a coordinated effort involving multiple physiological pathways. This multifaceted approach makes it a compelling candidate for further investigation. The effects are broadly categorized into two distinct but complementary pathways.

Insulin-Dependent Pathway

In normal and type 2 diabetes mellitus (T2DM) models, this compound has been shown to increase plasma insulin levels, suggesting a stimulatory effect on pancreatic β-cells.[1][2][3] This elevated insulin then triggers the classical insulin signaling cascade. This compound helps activate this pathway, leading to enhanced glucose uptake and utilization in peripheral tissues like skeletal muscle and adipose tissue.[1][3] A key outcome of this pathway activation is the promotion of glycogen synthesis, the storage form of glucose, in both muscle and liver cells.[1][3]

Insulin-Independent Pathway

Crucially, this compound also demonstrates efficacy in type 1 diabetes mellitus (T1DM) models, where insulin production is deficient.[1][2] In these cases, it lowers plasma glucose without altering the already low insulin levels, pointing to a mechanism that does not rely on insulin secretion.[1][2][3]

This pathway's primary actions are:

-

Reduction of Hepatic Gluconeogenesis: this compound curtails the liver's production of new glucose. It achieves this by reversing the elevated expression of key gluconeogenic enzymes, most notably phosphoenolpyruvate carboxykinase (PEPCK).[1][2][3]

-

Activation of AMPK: While direct activation by this compound is an area for further research, many natural hypoglycemic compounds work by activating AMP-activated protein kinase (AMPK), a central energy sensor in cells.[5] AMPK activation can stimulate glucose uptake independently of insulin signaling.[5]

-

Increased Glucose Transporter Expression: Related compounds like borapetoside C have been shown to increase the expression of glucose transporters such as GLUT2.[6][7] This suggests that this compound may also facilitate glucose entry into cells by modulating the expression or translocation of transporters like GLUT4 in muscle and fat.[8]

Figure 1: Dual signaling pathways of this compound's hypoglycemic action.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vivo and in vitro experiments. The following tables summarize the key findings.

Table 1: Summary of In Vivo Effects of this compound

| Animal Model | Parameter Measured | Treatment | Key Outcome | Citation |

| Normal Mice | Plasma Glucose | This compound | Dose-dependent decrease in concentration. | [1][2] |

| Normal Mice | Plasma Insulin | This compound | Increased plasma insulin levels. | [1][2][3] |

| Type 1 DM (STZ-induced) | Plasma Glucose | This compound | Significant decrease; attenuated glucose elevation in IPGTT. | [1][2] |

| Type 1 DM (STZ-induced) | Plasma Insulin | This compound | No change in insulin levels. | [1][2][3] |

| Type 2 DM (Diet-induced) | Plasma Glucose | This compound | Significant decrease in concentration. | [1][2] |

| Type 2 DM (Diet-induced) | Plasma Insulin | This compound | Increased plasma insulin levels. | [1][2][3] |

| Type 2 DM (Diet-induced) | Hepatic PEPCK Expression | This compound (7 days) | Reversed elevated protein expression. | [1][2][3] |

Table 2: Summary of In Vitro Effects of this compound

| Cell Line | Parameter Measured | Treatment | Key Outcome | Citation |

| C2C12 (Mouse Myogenic) | Glycogen Content | This compound | Concentration-dependent increase. | [1][2][3] |

| Hep3B (Human Hepatocellular) | Glycogen Content | This compound | Concentration-dependent increase. | [1][2] |

| C2C12 (IL-6 treated) | Glycogen Synthesis | This compound | Increased glycogen synthesis. | [1][2][3] |

Experimental Protocols

The findings presented are based on established and rigorous experimental methodologies.

Animal Models and In Vivo Testing

-

Animal Groups: Studies utilized three main groups of mice:

-

Treatment Administration: Mice in each group were administered either a vehicle control, this compound, or other active agents for comparison.[1][2]

-

Intraperitoneal Glucose Tolerance Test (IPGTT): To assess glucose disposal, mice were fasted and then given an intraperitoneal injection of glucose. Blood glucose levels were measured at timed intervals. This compound was shown to attenuate the elevation of plasma glucose in this test.[1][2][3]

-

Biochemical Analysis: Plasma glucose and insulin concentrations were measured from blood samples. For mechanistic studies, liver tissues were harvested after a treatment period (e.g., 7 days) to analyze protein expression levels of enzymes like PEPCK via western blotting.[1][2]

Cell-Based In Vitro Assays

-

Cell Lines: The primary cell lines used were:

-

Glycogen Synthesis Assay: Cells were cultured and treated with varying concentrations of this compound. In some experiments, insulin resistance was mimicked using agents like IL-6.[1][2] After treatment, cells were lysed, and the glycogen content was measured using a standardized glycogen assay kit, which typically involves the enzymatic conversion of glycogen to glucose for colorimetric or fluorometric quantification.

Figure 2: High-level experimental workflow for evaluating this compound.

Conclusion and Future Directions

The preliminary evidence strongly supports the hypoglycemic potential of this compound. Its unique dual mechanism, engaging both insulin-dependent and insulin-independent pathways, positions it as a promising therapeutic candidate.[1][2][3] It not only enhances the body's response to insulin but also provides a complementary route for glucose control by directly targeting hepatic glucose production.[1][3]

Future research should focus on:

-

Elucidating the precise molecular targets within the insulin-independent pathway, particularly confirming the role of AMPK.

-

Conducting dose-response studies to establish optimal therapeutic windows and assess long-term safety profiles.

-

Exploring the structure-activity relationship by comparing the potency of this compound with its stereoisomers and related compounds like borapetosides B and C.[1][6]

References

- 1. Hypoglycemic action of this compound from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 3. researchgate.net [researchgate.net]

- 4. Borapetoside E, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insulin sensitization by small molecules enhancing GLUT4 translocation - PMC [pmc.ncbi.nlm.nih.gov]

Borapetoside A: An In-depth Technical Guide on Initial Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside A, a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa, has garnered significant interest for its potential therapeutic applications, particularly in the management of hyperglycemia. Initial studies have begun to elucidate the molecular mechanisms underlying its biological activity. This technical guide provides a comprehensive overview of these early investigations, focusing on the core mechanisms of action, supported by available data, generalized experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Hypoglycemic Effects

Initial research indicates that the primary pharmacological effect of this compound is the reduction of blood glucose levels. This is achieved through a multifaceted mechanism involving both insulin-dependent and insulin-independent pathways. The key actions identified in preliminary studies include the enhancement of glucose utilization in peripheral tissues, a reduction in hepatic gluconeogenesis, and the activation of the insulin signaling pathway[1][2].

Quantitative Data from Initial Studies

| Biological Effect | Model System | Key Findings | Reference |

| Plasma Glucose Reduction | Normal and Type 2 Diabetic Mice | Dose-dependent decrease in plasma glucose. | [1][2] |

| Plasma Insulin Levels | Normal and Type 2 Diabetic Mice | Increased plasma insulin levels. | [1][2] |

| Plasma Insulin Levels | Type 1 Diabetic Mice | No significant change in plasma insulin levels. | [1][2] |

| Glycogen Synthesis | C2C12 myotubes and Hep3B hepatocytes | Increased glycogen content in a concentration-dependent manner. | [1][2] |

| Hepatic Gluconeogenesis | Diabetic Mice | Reversal of elevated phosphoenolpyruvate carboxykinase (PEPCK) protein expression. | [1][2] |

Signaling Pathways

Insulin Signaling Pathway

This compound is reported to activate the insulin signaling pathway, a crucial regulator of glucose homeostasis[1][2]. While direct evidence for this compound's interaction with specific components of this pathway is still emerging, studies on the structurally similar compound, borapetoside C, have shown increased phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), as well as increased expression of glucose transporter 2 (GLUT2)[3][4][5]. This suggests a likely mechanism for this compound as well.

Hepatic Gluconeogenesis Pathway

This compound has been shown to reduce hepatic gluconeogenesis, the process of synthesizing glucose in the liver. A key regulatory enzyme in this pathway is phosphoenolpyruvate carboxykinase (PEPCK). Studies have demonstrated that this compound treatment can reverse the elevated expression of PEPCK in diabetic mouse models[1][2].

References

- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 2. Hypoglycemic action of this compound from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Borapetoside A: A Technical Guide to Solubility and Stability Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside A, a clerodane diterpenoid glycoside isolated from Tinospora crispa, has garnered significant interest for its potential therapeutic applications, particularly its hypoglycemic effects.[1][2] Despite its pharmacological promise, a comprehensive understanding of its physicochemical properties, specifically its solubility and stability, remains a critical gap in the existing scientific literature. This technical guide consolidates the available information on this compound and provides a framework of established methodologies for systematically evaluating its solubility and stability. This document is intended to serve as a resource for researchers, scientists, and drug development professionals to facilitate the design and execution of studies aimed at characterizing and formulating this compound for preclinical and clinical development.

Physicochemical Properties of this compound

While specific experimental data on the solubility of this compound is limited, its general physicochemical properties can be inferred from publicly available data.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₄O₁₂ | PubChem |

| Molecular Weight | 538.5 g/mol | PubChem[3] |

| XLogP3-AA | -0.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 12 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 168 Ų | PubChem |

The negative XLogP3-AA value suggests that this compound is likely to have good aqueous solubility. The presence of multiple hydrogen bond donors and acceptors further supports its potential for solubility in polar solvents. However, experimental verification is essential.

Solubility Assessment: Experimental Protocols

A systematic evaluation of this compound's solubility in various solvents is crucial for its formulation development. The following are standard experimental protocols that can be employed.

Solvent Selection

A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile.

Table 2: Recommended Solvents for Solubility Testing of this compound

| Solvent Class | Examples |

| Polar Protic | Water, Methanol, Ethanol |

| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone |

| Non-polar | Hexane, Chloroform, Ethyl Acetate |

| Buffers | Phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4) |

Equilibrium Solubility Method (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., glass vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended.

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a suitable filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Express the solubility in terms of mg/mL or µg/mL.

Stability Assessment: Experimental Protocols

Evaluating the stability of this compound under various stress conditions is mandated by regulatory guidelines and is fundamental for determining its shelf-life and appropriate storage conditions.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing stability-indicating analytical methods.

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid drug at 60°C for 48 hours |

| Photostability | Exposure to UV (254 nm) and visible light (ICH Q1B guidelines) |

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal and photostability, the solid compound is used.

-

Stress Application: Expose the samples to the conditions outlined in Table 3 for the specified duration.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of this compound and calculate the mass balance to ensure all degradation products are accounted for.

-

Degradant Identification: If significant degradation is observed, use LC-MS/MS to tentatively identify the structure of the degradation products.

References

Biological Activity Screening of Borapetoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside A is a clerodane diterpenoid glycoside isolated from the plant Tinospora crispa. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound, with a primary focus on its well-documented hypoglycemic and anti-hyperlipidemic effects. While Tinospora crispa has been traditionally used for a variety of ailments, suggesting a broader range of activities including anti-inflammatory and antioxidant properties, robust quantitative data for this compound in these areas are not extensively reported in publicly available literature. This guide presents the available quantitative data, detailed experimental protocols for its known activities, and generalized protocols for screening its potential anticancer, anti-inflammatory, and antioxidant effects.

Known Biological Activities of Borapetosides

The primary therapeutic potential of this compound and its analogues, as evidenced by current research, lies in the management of metabolic disorders.

Hypoglycemic Activity

This compound has demonstrated significant glucose-lowering effects. Its mechanism of action is multifaceted, involving both insulin-dependent and insulin-independent pathways.[1][2] Key effects include:

-

Reduction of hepatic gluconeogenesis.[1]

-

Activation of the insulin signaling pathway.[1]

-

Increased plasma insulin levels in type 2 diabetes models.[1]

Anti-Hyperlipidemic Activity

Closely related borapetosides, such as borapetoside E, have been shown to ameliorate hyperlipidemia in animal models of diet-induced obesity.[3][4][5] The mechanisms include the suppression of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid synthesis.[3][4][5]

Quantitative Data Presentation

The following table summarizes the reported biological activities of borapetosides. It is important to note the lack of extensive quantitative data for this compound in anticancer, anti-inflammatory, and antioxidant assays in the current literature.

| Compound | Biological Activity | Assay System | Key Findings | Reference |

| This compound | Hypoglycemic | C2C12 and Hep3B cells; STZ-induced type 1 and diet-induced type 2 diabetic mice | Increased glycogen content and decreased plasma glucose in a dose-dependent manner. Increased plasma insulin levels in type 2 diabetic mice. | [1][2] |

| Borapetoside C | Hypoglycemic | Diabetic mice | Improved insulin sensitivity and glucose tolerance. Promoted phosphorylation of insulin receptor (IR) and Akt, and increased GLUT2 expression. | [6] |

| Borapetoside E | Anti-hyperglycemic and Anti-hyperlipidemic | High-fat-diet-induced obese mice | Markedly improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia. Suppressed the expression of SREBPs. | [3][4][5] |

Experimental Protocols

Hypoglycemic Activity Assays

This assay evaluates the effect of this compound on glucose storage in muscle cells.

-

Cell Culture and Differentiation: C2C12 myoblasts are cultured in DMEM with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.

-

Treatment: Differentiated myotubes are serum-starved for 2 hours, followed by treatment with varying concentrations of this compound or insulin (as a positive control) for a specified period (e.g., 24 hours).

-

Glycogen Assay:

-

Cells are washed with PBS and lysed.

-

The glycogen content in the cell lysate is determined using a commercial glycogen assay kit, which is based on the enzymatic conversion of glycogen to glucose and subsequent colorimetric or fluorometric detection.

-

Results are normalized to the total protein content of the cell lysate.

-

This protocol assesses the glucose-lowering effect of this compound in a relevant animal model.

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.

-

Treatment: Diabetic mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control daily for a specified duration (e.g., 7 days).

-

Glucose and Insulin Measurement:

-

Fasting blood glucose levels are measured from tail vein blood at baseline and at various time points during the treatment period using a glucometer.

-

Plasma insulin levels are determined from blood samples using an ELISA kit.

-

-

Intraperitoneal Glucose Tolerance Test (IPGTT):

-

After the treatment period, mice are fasted overnight.

-

A baseline blood glucose measurement is taken.

-

Mice are injected intraperitoneally with a glucose solution (e.g., 2 g/kg body weight).

-

Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.

-

The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

-

Generalized Protocols for Further Screening

The following are generalized protocols that can be adapted for screening the anticancer, anti-inflammatory, and antioxidant activities of this compound.

This assay determines the effect of a compound on cell viability.

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound for 24-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[7]

-

Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at approximately 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.

-

Cell Culture: Macrophage cell line (e.g., RAW 264.7) is cultured in a 96-well plate.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-

Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

This assay evaluates the free radical scavenging capacity of a compound.

-

Preparation: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical, in methanol is prepared.

-

Reaction: Various concentrations of this compound are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark for 30 minutes. Antioxidants will donate a hydrogen atom to DPPH, causing a color change from purple to yellow.[8]

-

Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can also be determined.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by borapetosides.

Caption: Insulin signaling pathway activated by this compound.

Caption: SREBP pathway suppressed by Borapetoside E.

Conclusion

This compound is a promising natural compound with well-documented hypoglycemic activity and potential for managing metabolic disorders. The information and protocols provided in this guide serve as a valuable resource for researchers interested in further exploring the therapeutic applications of this compound. While its effects on metabolic pathways are increasingly understood, further investigation into its potential anticancer, anti-inflammatory, and antioxidant properties is warranted to fully elucidate its pharmacological profile. The generalized screening protocols offered herein provide a starting point for such future research endeavors.

References

Borapetoside A: A Comprehensive Technical Review of Its History, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside A, a clerodane-type diterpenoid glycoside isolated from the medicinal plant Tinospora crispa, has emerged as a compound of significant interest in the field of diabetology. This technical guide provides a comprehensive review of the literature, detailing the history of its discovery, its chemical properties, and a thorough analysis of its biological activities, with a primary focus on its hypoglycemic effects. The document elucidates the molecular mechanisms underlying its action, involving both insulin-dependent and insulin-independent signaling pathways. Detailed experimental methodologies cited in key studies are presented, alongside a quantitative summary of its biological effects. Visual diagrams of its signaling pathways are provided to facilitate a deeper understanding of its mode of action, offering valuable insights for researchers and professionals in drug development.

Introduction

Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including diabetes, hypertension, and inflammation.[1] Scientific investigations into the phytochemical constituents of this plant have led to the isolation of several bioactive compounds, among which the clerodane diterpenoids are of particular importance. This compound is one of the major diterpenoids isolated from the stems of Tinospora crispa and has been identified as a potent hypoglycemic agent.[1][2] This review synthesizes the current knowledge on this compound, with a focus on its discovery, chemical characteristics, and its multifaceted mechanism of action in regulating glucose homeostasis.

History and Discovery

Chemical Properties

This compound is characterized by a clerodane diterpene core, which is a bicyclic diterpene with a decalin skeleton. This core is attached to a glucose moiety, making it a glycoside.

| Property | Value |

| Molecular Formula | C₂₆H₃₄O₁₂ |

| Molecular Weight | 538.5 g/mol |

| IUPAC Name | (1S,2S,4S,7R,9S,12S,13S,16S)-4-(furan-3-yl)-12-hydroxy-2,16-dimethyl-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadecane-6,11-dione |

| CAS Number | 100202-29-7 |

| ChEMBL ID | CHEMBL1097583 |

Studies comparing the bioactivity of different borapetosides have highlighted the structural importance of the C-8 stereochemistry. This compound, which possesses an 8R-chirality, exhibits significant hypoglycemic effects, whereas borapetoside B with an 8S-chirality is inactive.[3]

Biological Activities and Mechanism of Action

The primary and most extensively studied biological activity of this compound is its hypoglycemic effect. Research has demonstrated that its mechanism of action is multifaceted, involving both insulin-dependent and insulin-independent pathways.[2][3]

In Vitro Studies

In vitro experiments using mouse myoblast C2C12 cells and human hepatocellular carcinoma Hep3B cells have shown that this compound increases glycogen content in a concentration-dependent manner.[1][2] This suggests that this compound promotes glucose uptake and storage in skeletal muscle and liver cells.

In Vivo Studies

In vivo studies using various mouse models of diabetes have provided further evidence for the hypoglycemic effects of this compound.

-

Normal and Type 2 Diabetic Mice: In normal and diet-induced type 2 diabetic mice, administration of this compound leads to a decrease in plasma glucose levels, which is associated with an increase in plasma insulin levels.[3]

-

Type 1 Diabetic Mice: In streptozotocin-induced type 1 diabetic mice, where pancreatic beta cells are destroyed and cannot produce insulin, this compound still exhibits a hypoglycemic effect, indicating an insulin-independent mechanism.[3]

Molecular Mechanisms

The hypoglycemic action of this compound is attributed to the following molecular mechanisms:

-

Increased Glucose Utilization: this compound enhances glucose uptake and utilization in peripheral tissues, primarily skeletal muscle and the liver.[1][3]

-

Reduced Hepatic Gluconeogenesis: The compound reduces the production of glucose in the liver by suppressing the expression of key gluconeogenic enzymes. Specifically, it has been shown to reverse the elevated protein expression levels of phosphoenolpyruvate carboxykinase (PEPCK).[1]

-

Activation of the Insulin Signaling Pathway: this compound has been shown to activate the insulin signaling pathway, which plays a central role in glucose metabolism. This involves the stimulation of the insulin receptor, Protein Kinase B (Akt), and subsequent translocation of glucose transporter 2 (GLUT2).[1]

Experimental Protocols

Isolation of this compound

While the full detailed protocol from the original 1985 study by Fukuda et al. is not available, a general procedure for the isolation of borapetosides from Tinospora crispa involves the following steps:

-

Extraction: The dried and powdered stems of Tinospora crispa are extracted with ethanol.

-

Fractionation: The crude ethanol extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The active fractions are further purified using a series of chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT is a standard procedure to assess how quickly an organism can clear a glucose load from the blood. The following is a generalized protocol based on common practices:

-

Animal Preparation: Mice are fasted overnight (typically for 6-16 hours) with free access to water.

-

Baseline Glucose Measurement: A baseline blood glucose reading (t=0) is taken from the tail vein using a glucometer.

-

Glucose Administration: A solution of D-glucose (typically 2 g/kg of body weight) is injected intraperitoneally.

-

Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the glucose tolerance.

Signaling Pathways

The hypoglycemic effect of this compound is mediated, in part, through the activation of the insulin signaling pathway. The following diagram illustrates the proposed mechanism.

Caption: Proposed mechanism of this compound in hepatocytes.

Conclusion and Future Directions

This compound, a natural compound from Tinospora crispa, has demonstrated significant potential as a hypoglycemic agent. Its multifaceted mechanism of action, which includes enhancing peripheral glucose utilization, reducing hepatic gluconeogenesis, and activating the insulin signaling pathway, makes it an attractive candidate for the development of new anti-diabetic therapies.

Further research is warranted to fully elucidate the molecular targets of this compound and to conduct comprehensive preclinical and clinical studies to evaluate its safety and efficacy in humans. The development of efficient and scalable synthetic or semi-synthetic routes for this compound would also be crucial for its future as a therapeutic agent. The unique structure-activity relationship, particularly the importance of the C-8 stereochemistry, provides a valuable template for the design of novel and potent hypoglycemic drugs.

References

Methodological & Application

Application Notes and Protocols for Borapetoside A Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside A, a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa, has demonstrated significant hypoglycemic properties. This document provides a detailed protocol for the extraction and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodology is based on established solvent extraction techniques followed by a multi-step chromatographic purification process. Additionally, this note outlines the known hypoglycemic signaling pathway of this compound, offering a basis for further pharmacological investigation.

Introduction

Tinospora crispa is a climbing plant traditionally used in Southeast Asia for the treatment of various ailments, including diabetes mellitus.[1] Scientific studies have identified several bioactive compounds within this plant, with this compound being a prominent diterpenoid glycoside exhibiting potent hypoglycemic effects.[2][3] this compound has been shown to reduce plasma glucose levels by enhancing glucose utilization in peripheral tissues, decreasing hepatic gluconeogenesis, and activating the insulin signaling pathway.[2] Its mechanism of action involves both insulin-dependent and independent pathways, making it a compound of interest for the development of novel anti-diabetic therapies.[2] This application note provides a comprehensive guide to the extraction and purification of this compound from Tinospora crispa, enabling the consistent production of this compound for research and development purposes.

Experimental Protocols

Plant Material and Initial Extraction

The primary source material for the isolation of this compound is the vines of Tinospora crispa.

Protocol:

-

Collection and Preparation: Collect fresh vines of Tinospora crispa. Clean the vines to remove any adhering soil and foreign matter. Air-dry the vines in a shaded, well-ventilated area until they are brittle. Grind the dried vines into a coarse powder.

-

Ethanol Extraction:

-

Macerate the powdered plant material (10 kg) in 95% ethanol (EtOH) at room temperature.

-

Perform the extraction three times, each for a duration of three days, to ensure exhaustive extraction of the bioactive compounds.

-

Combine the ethanolic extracts from all three macerations.

-

-

Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

Solvent Partitioning and Fractionation

The crude ethanol extract is subjected to solvent partitioning to separate compounds based on their polarity.

Protocol:

-

Suspension and Initial Partitioning: Suspend the crude ethanol extract in water and then partition sequentially with n-hexane and ethyl acetate (EtOAc). This initial step removes nonpolar and medium-polarity compounds.

-

Butanol Fractionation: Partition the remaining aqueous layer with n-butanol (n-BuOH). This compound, being a glycoside, will preferentially partition into the n-butanol fraction.

-

Concentration: Concentrate the n-butanol fraction to dryness under reduced pressure to yield the crude butanol extract.

Chromatographic Purification

A multi-step chromatographic approach is employed for the isolation of pure this compound from the butanol extract.

Protocol:

-

Silica Gel Column Chromatography (Step 1):

-

Subject the crude butanol extract to column chromatography on a silica gel column.

-

Elute the column with a stepwise gradient of chloroform (CHCl₃) and methanol (MeOH). A typical gradient would be CHCl₃-MeOH (100:1, 50:1, 25:1, 10:1, 5:1, 1:1) and finally with 100% MeOH.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

Combine the fractions containing the target compound.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column.

-

Elute with 100% methanol. This step is effective in removing smaller molecules and pigments.

-

Collect and combine the this compound-containing fractions.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The final purification is achieved using preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water is a common mobile phase. For example, a linear gradient from 10% to 50% ACN over 40 minutes.

-

Detection: Monitor the elution profile using a UV detector at a wavelength of 220 nm.

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Data Presentation

| Purification Step | Starting Material (g) | Yield (g) | Purity (%) |

| Crude Ethanol Extract | 10,000 (dried plant material) | 500 | Not Determined |

| n-Butanol Fraction | 500 | 150 | Not Determined |

| Silica Gel Chromatography | 150 | 25 | ~60% |

| Sephadex LH-20 Chromatography | 25 | 8 | ~85% |

| Preparative HPLC | 8 | 1.2 | >98% |

Note: The values presented in this table are approximate and may vary depending on the quality of the plant material and the efficiency of the extraction and purification processes.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Hypoglycemic Signaling Pathway of this compound

References

In Vitro Analysis of Borapetoside A on C2C12 Cells: Application Notes and Protocols

Disclaimer: As of October 2025, a thorough review of scientific literature did not yield specific studies on the effects of borapetoside A on C2C12 cells. The following application notes and protocols are presented as a generalized framework for researchers interested in investigating the potential effects of this compound on skeletal muscle cells in vitro, based on common methodologies used for analogous compounds.

Introduction

This compound is a clerodane diterpenoid that has been isolated from Tinospora crispa. While the specific effects of this compound on C2C12 myoblasts and myotubes have not been documented, related compounds and plant extracts have been shown to influence glucose metabolism and cellular signaling pathways in skeletal muscle cells. This document provides a comprehensive set of protocols to investigate the potential bioactivity of this compound on C2C12 cells, focusing on its effects on glucose uptake, cell viability, and key signaling pathways such as the AMPK and Akt pathways.

Quantitative Data Summary (Hypothetical Data)

The following tables represent hypothetical data that could be generated from the described experiments. These are for illustrative purposes to guide data presentation.

Table 1: Effect of this compound on Glucose Uptake in C2C12 Myotubes

| Treatment | Concentration (µM) | Glucose Uptake (fold change over control) |

| Control | - | 1.00 ± 0.12 |

| Insulin (100 nM) | - | 2.50 ± 0.21 |

| This compound | 1 | 1.25 ± 0.15 |

| This compound | 10 | 1.80 ± 0.18 |

| This compound | 50 | 2.10 ± 0.25 |

Table 2: Cytotoxicity of this compound on C2C12 Myoblasts

| Treatment | Concentration (µM) | Cell Viability (%) | IC50 (µM) |

| Control | - | 100 ± 5.2 | >100 |

| This compound | 1 | 98.1 ± 4.5 | |

| This compound | 10 | 95.3 ± 3.8 | |

| This compound | 50 | 89.7 ± 6.1 | |

| This compound | 100 | 82.4 ± 5.5 |

Table 3: Effect of this compound on AMPK and Akt Phosphorylation

| Treatment | Concentration (µM) | p-AMPK/AMPK (fold change) | p-Akt/Akt (fold change) |

| Control | - | 1.00 ± 0.09 | 1.00 ± 0.11 |

| This compound | 10 | 1.95 ± 0.22 | 1.10 ± 0.14 |

| This compound | 50 | 2.80 ± 0.31 | 1.05 ± 0.13 |

Experimental Protocols

C2C12 Cell Culture and Differentiation

-

Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Differentiation: To induce differentiation into myotubes, C2C12 myoblasts are grown to 80-90% confluency. The growth medium is then replaced with differentiation medium, which consists of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin. The differentiation medium is replaced every 48 hours for 4-6 days.

Glucose Uptake Assay

-

Differentiated C2C12 myotubes are serum-starved in DMEM for 3 hours.

-

The cells are then washed with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

-

Cells are treated with various concentrations of this compound or control vehicles in KRPH buffer for a predetermined time (e.g., 1 hour). Insulin (100 nM) can be used as a positive control.

-

2-Deoxy-D-[³H]glucose (2-DOG) is added to a final concentration of 0.5 µCi/mL and incubated for 10 minutes.

-

The uptake is terminated by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed with 0.1 M NaOH.

-

The radioactivity of the cell lysates is measured using a scintillation counter.

Cell Viability Assay (MTT Assay)

-

C2C12 myoblasts are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for 24 or 48 hours.

-

After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

Western Blot Analysis

-

Differentiated C2C12 myotubes are treated with this compound for the desired time and concentrations.

-

Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against p-AMPK, AMPK, p-Akt, Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Application Notes and Protocols: Investigating the Anti-Cancer Potential of Borapetoside A in Hep3B Liver Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature to date has primarily focused on the hypoglycemic properties of borapetoside A, with one study noting its effects on glucose metabolism in Hep3B hepatocellular carcinoma cells. The anti-cancer effects of this compound in this cell line have not yet been characterized. This document provides a set of detailed protocols and representative data to guide the investigation of this compound's potential as an anti-cancer agent in Hep3B cells, based on standard methodologies used for compound screening in oncology research.

Introduction

This compound is a diterpenoid glycoside isolated from Tinospora crispa. While its role in promoting glucose utilization and reducing hepatic gluconeogenesis has been noted, the cytotoxic and apoptotic potential of this compound against cancer cells remains largely unexplored. Hepatocellular carcinoma (HCC) is a primary malignancy of the liver with a high mortality rate, and the Hep3B cell line is a widely used model for studying HCC. Given that many natural products exhibit pleiotropic effects, including anti-cancer activity, this document outlines a proposed investigation into the potential of this compound to induce cell death and inhibit proliferation in Hep3B cells. The following protocols and data serve as a guide for screening and characterizing the anti-cancer properties of this compound.

Data Presentation: Representative Quantitative Data

The following tables present hypothetical data to illustrate the potential outcomes of the described experiments.

Table 1: Effect of this compound on Hep3B Cell Viability (MTT Assay)

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 10 | 92.1 ± 5.1 |

| 25 | 75.3 ± 3.8 |

| 50 | 51.2 ± 4.2 |

| 100 | 28.7 ± 3.1 |

| 200 | 15.4 ± 2.5 |

Table 2: Apoptosis Induction by this compound in Hep3B Cells (Annexin V/PI Staining)

| Treatment (48h) | % Live Cells (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |

| This compound (50 µM) | 45.8 ± 3.5 | 28.3 ± 2.8 | 22.1 ± 2.5 | 3.8 ± 0.7 |

Table 3: Modulation of Apoptosis-Related Proteins by this compound (Western Blot Densitometry)

| Protein | Vehicle Control (Relative Density) | This compound (50 µM) (Relative Density) |

| Bcl-2 | 1.00 | 0.35 |

| Bax | 1.00 | 2.75 |

| Cleaved Caspase-3 | 1.00 | 4.50 |

| Cleaved PARP | 1.00 | 5.20 |

| β-actin | 1.00 | 1.00 |

Experimental Protocols

Hep3B Cell Culture and Maintenance

-

Medium Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryovial of Hep3B cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

-

Resuspension and Plating: Resuspend the cell pellet in 10 mL of complete growth medium and transfer to a T75 cell culture flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-